molecular formula C19H15ClN2O3S B2853715 N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide CAS No. 1206990-85-3

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide

Cat. No.: B2853715
CAS No.: 1206990-85-3
M. Wt: 386.85
InChI Key: NXHAVMVVRATGSY-UHFFFAOYSA-N
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Description

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide is a synthetic compound featuring a thiophene-2-carboxamide core linked to a phenyl group substituted with a 4-chlorophenoxy acetamido moiety. The compound is synthesized via amide coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) . Analytical techniques such as NMR, mass spectrometry (MS), and X-ray crystallography are employed for characterization .

Properties

IUPAC Name

N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c20-13-7-9-14(10-8-13)25-12-18(23)21-15-4-1-2-5-16(15)22-19(24)17-6-3-11-26-17/h1-11H,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHAVMVVRATGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the formation of the thiophene ring followed by acylation reactions that introduce the chlorophenoxy and acetamido groups. The general synthetic pathway includes:

  • Formation of Thiophene Derivative : Using thiophene-2-carboxylic acid as a starting material.
  • Acylation : Introducing the 4-chlorophenoxy group through acylation reactions.
  • Final Coupling : Attaching the acetamido group to yield the final product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study on chloroacetamides revealed that derivatives with halogenated phenyl rings, such as 4-chlorophenyl, showed significant effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Yeast
N-(4-chlorophenyl)-acetamideEffectiveLess effectiveModerate
N-(3-bromophenyl)-acetamideHighly effectiveModerateEffective

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines. For instance, derivatives containing thiophene moieties have been reported to inhibit cell proliferation in various cancer cell lines such as MCF-7 and A549 with IC50 values ranging from 0.01 µM to 49.85 µM .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-70.01
Compound BA5490.39
N-(4-chlorophenyl)-acetamideHCT1160.95

Case Study 1: Antimicrobial Screening

A study conducted on a series of chloroacetamides demonstrated that those with para-substituted phenyl groups exhibited superior antimicrobial activity due to their enhanced lipophilicity, which facilitated membrane penetration . The study emphasized the importance of substituent positioning in optimizing biological activity.

Case Study 2: Anticancer Evaluation

In another investigation, researchers synthesized a range of pyrazole derivatives and assessed their anticancer effects against various cell lines. The findings indicated that compounds with similar structural motifs to this compound displayed significant cytotoxicity, particularly against lung and breast cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Notable Data Reference
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide Thiophene 4-Chlorophenoxy, phenylacetamido C₁₉H₁₆ClN₂O₃S* Synthesized via TBTU coupling in DCM
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene 2-Nitrophenyl C₁₁H₈N₂O₃S M.p. 397 K; weak C–H⋯O/S interactions
3-[2-(4-Chlorophenoxy)acetamido]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide Benzofuran 4-Chlorophenoxy, 3-methoxyphenyl C₂₄H₁₉ClN₂O₅ Commercial availability (CAS 887895-27-4)
N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide Indole 4-Chlorophenoxy, phenylacetamido C₂₃H₁₉ClN₃O₃* NMR (DMSO-d₆), elemental analysis <0.5% error
5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamide Thiophene Cyano, methoxyphenyl, arylamino C₂₁H₁₇ClN₄O₃S MS: m/z 440 (M⁺), 441 (M+1)

Structural and Physicochemical Comparisons

Heterocyclic Core Influence
  • Thiophene vs. Benzofuran/Indole: Thiophene’s electron-rich sulfur atom enhances π-π stacking interactions compared to benzofuran’s oxygen or indole’s nitrogen. This may improve binding to hydrophobic targets, such as enzyme active sites .
Substituent Effects
  • 4-Chlorophenoxy Group: Present in the target compound and the benzofuran analog (), this group increases lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility .
  • Nitro vs.

Spectroscopic and Crystallographic Insights

  • NMR and MS : The target compound and its indole analog () show characteristic peaks in DMSO-d₆ for amide protons (δ 10–12 ppm) and aromatic protons. MS data for related thiophene carboxamides (e.g., m/z 440 for M⁺ in ) align with expected molecular ions .
  • X-ray Crystallography : The nitro-thiophene analog () exhibits dihedral angles of 8.5–13.5° between aromatic rings, suggesting moderate planarity. Similar analyses for the target compound could clarify its conformational preferences .

Q & A

Q. What are the key synthetic steps for preparing N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)thiophene-2-carboxamide?

The synthesis involves a multi-step coupling strategy using carbodiimide-based reagents. For example, N-(2-aminophenyl)-2-(4-chlorophenoxy)acetamide is first synthesized by reacting 2-(4-chlorophenoxy)acetic acid with 1,2-diaminobenzene in dry dichloromethane (DCM) using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent and 2,6-lutidine as a base . The intermediate is then coupled with thiophene-2-carboxylic acid under similar conditions to yield the final compound. Reaction monitoring via TLC (hexane:ethyl acetate, 9:3) and purification via acid/base washes are critical for isolating the product in high purity.

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR in DMSO-d6 confirm regiochemistry and functional group integration (e.g., aromatic protons at δ 7.2–8.1 ppm, amide NH at δ 10.2 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 427.05) .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and intermolecular interactions (e.g., C=O bond length ~1.21 Å, dihedral angles between aromatic rings <15°) .

Q. How can researchers assess the purity of synthesized batches?

  • Elemental Analysis: Carbon, hydrogen, and nitrogen content must align with theoretical values within ±0.5% .
  • HPLC with UV Detection: Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .

Advanced Research Questions

Q. How to resolve contradictions in spectral data during structural validation?

Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or polymorphism. For example:

  • Tautomeric equilibria: Amide protons may exhibit dynamic exchange in DMSO-d6, requiring variable-temperature NMR to stabilize signals .
  • Polymorphism: Conflicting melting points or XRD patterns necessitate recrystallization from alternative solvents (e.g., DCM/hexane vs. ethanol) and comparison with CCDC-deposited data (e.g., CCDC-1893314) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent Selection: DCM ensures solubility of intermediates but may require substitution with THF for greener chemistry .
  • Coupling Reagents: Replace TBTU with HATU for improved efficiency in amide bond formation (yield increases from 65% to >80%) .
  • Temperature Control: Maintain reactions at 0–5°C during reagent addition to suppress side reactions (e.g., hydrolysis of active esters) .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

X-ray analysis reveals:

  • Planarity of the thiophene-carboxamide moiety , which enhances π-π stacking with biological targets .
  • Hydrogen-bonding networks (e.g., N–H⋯O=S interactions) that stabilize protein-ligand complexes .
  • Steric effects from the 4-chlorophenoxy group, which may hinder binding in sterically constrained active sites .

Q. What computational methods complement experimental SAR studies?

  • Molecular Docking (AutoDock Vina): Predict binding affinities to targets like kinase enzymes (e.g., EGFR, IC50 correlation R<sup>2</sup> >0.85) .
  • DFT Calculations (Gaussian 16): Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

Methodological Guidelines

8. Designing a stability study for long-term storage:

  • Conditions: Store at 4°C under nitrogen, with periodic HPLC analysis (0, 3, 6, 12 months).
  • Degradation markers: Monitor hydrolysis of the acetamide group via LC-MS (e.g., m/z 385.02 for dechlorinated byproduct) .

9. Validating biological activity assays:

  • Positive controls: Compare with known inhibitors (e.g., Erlotinib for kinase assays).
  • Dose-response curves: Use 10-point dilution series (1 nM–100 µM) to calculate EC50 and Hill slopes .

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